
Acetic acid;1-bromo-3-methylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-bromo-3-methylbut-3-en-2-ol is a chemical compound that combines the properties of acetic acid and 1-bromo-3-methylbut-3-en-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 1-bromo-3-methylbut-3-en-2-ol is an organic compound with a bromine atom attached to a carbon chain, which includes a hydroxyl group and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-bromo-3-methylbut-3-en-2-ol can be synthesized through the bromination of 3-methylbut-3-en-2-ol. This reaction typically involves the addition of hydrobromic acid (HBr) to 3-methylbut-3-en-2-ol under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine atom is added to the carbon-carbon double bond, resulting in the formation of 1-bromo-3-methylbut-3-en-2-ol .
Industrial Production Methods
Industrial production of 1-bromo-3-methylbut-3-en-2-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, resulting in the formation of different substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in the bromination of 3-methylbut-3-en-2-ol to form 1-bromo-3-methylbut-3-en-2-ol.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), used for the oxidation of the hydroxyl group.
Nucleophiles: Such as hydroxide ions (OH-) or amines, used in substitution reactions.
Major Products Formed
Substituted Products: Formed by the replacement of the bromine atom with other nucleophiles.
Carbonyl Compounds: Formed by the oxidation of the hydroxyl group.
Addition Products: Formed by the addition of reagents to the double bond.
Wissenschaftliche Forschungsanwendungen
1-bromo-3-methylbut-3-en-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-3-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s chemical properties .
Vergleich Mit ähnlichen Verbindungen
1-bromo-3-methylbut-3-en-2-ol can be compared with other similar compounds, such as:
3-methylbut-3-en-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
1-bromo-3-methylbut-2-ene: Similar structure but differs in the position of the double bond, leading to different chemical behavior.
3-methylbut-3-en-1-ol: Similar structure but differs in the position of the hydroxyl group, affecting its reactivity.
Eigenschaften
CAS-Nummer |
113358-50-2 |
|---|---|
Molekularformel |
C7H13BrO3 |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
acetic acid;1-bromo-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9BrO.C2H4O2/c1-4(2)5(7)3-6;1-2(3)4/h5,7H,1,3H2,2H3;1H3,(H,3,4) |
InChI-Schlüssel |
ITXZPZJLVIEDTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CBr)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


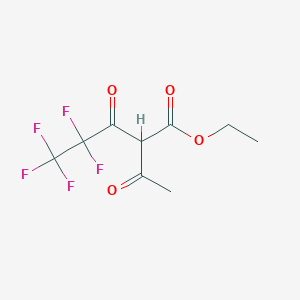
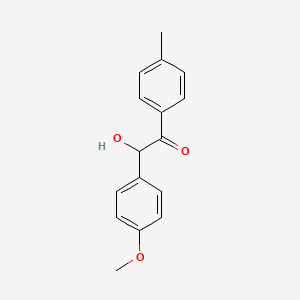
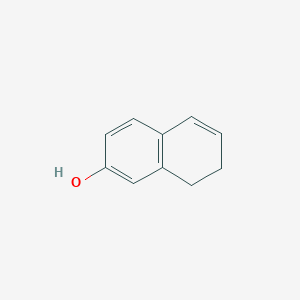
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

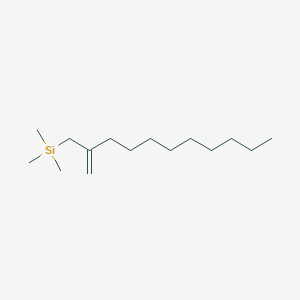
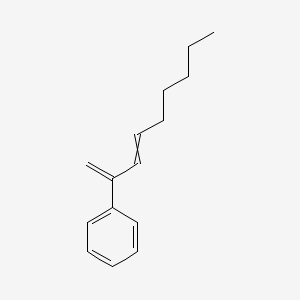
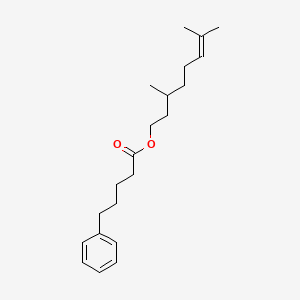
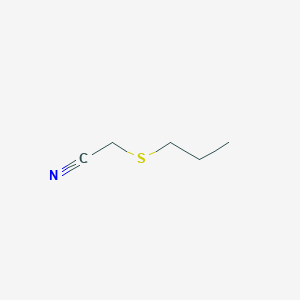
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

